3-Acetylpyrrolidine-2,5-dione

Description

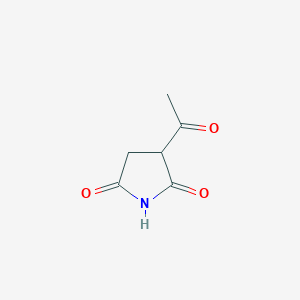

Structure

2D Structure

3D Structure

Properties

CAS No. |

137271-84-2 |

|---|---|

Molecular Formula |

C6H7NO3 |

Molecular Weight |

141.12 g/mol |

IUPAC Name |

3-acetylpyrrolidine-2,5-dione |

InChI |

InChI=1S/C6H7NO3/c1-3(8)4-2-5(9)7-6(4)10/h4H,2H2,1H3,(H,7,9,10) |

InChI Key |

MFYPBXLGKKGDOE-UHFFFAOYSA-N |

SMILES |

CC(=O)C1CC(=O)NC1=O |

Canonical SMILES |

CC(=O)C1CC(=O)NC1=O |

Synonyms |

2,5-Pyrrolidinedione, 3-acetyl- (9CI) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Acetylpyrrolidine 2,5 Dione and Its Analogs

Strategies for Pyrrolidine-2,5-dione Core Construction

The synthesis of the pyrrolidine-2,5-dione core is a well-established area of organic chemistry, with several robust methods available to chemists. These strategies can be broadly categorized into cyclocondensation approaches, Michael addition reactions, intramolecular cyclization pathways, and modern organocatalytic and metal-catalyzed methods.

Cyclocondensation Approaches

One of the most fundamental and widely used methods for constructing the pyrrolidine-2,5-dione ring is the cyclocondensation reaction between a succinic acid derivative and an amine. mdpi.com This approach involves the formation of two amide bonds, followed by an intramolecular dehydration to yield the cyclic imide.

A common variation involves the reaction of succinic anhydride (B1165640) with an appropriate amine. For instance, the synthesis of 1-phenyl-3-phenylaminopyrrolidine-2,5-dione begins with the acylation of aniline (B41778) with maleic anhydride to produce maleanilic acid. This intermediate then undergoes a Michael addition with another molecule of aniline, followed by cyclization to form the desired pyrrolidine-2,5-dione. acs.org Similarly, derivatives of 3-(3-chlorophenyl)-1-methylpyrrolidine-2,5-dione (B1200026) can be prepared from 2-(3-chlorophenyl)succinic acid and methylamine (B109427) under reflux conditions in a solvent like toluene.

Researchers have also utilized dicarboxylic acids in condensation reactions with amino acids. For example, the reaction of succinic acid derivatives with aminoacetic acid at elevated temperatures (180°C) for one hour has been used to generate intermediate compounds that lead to pyrrolidine-2,5-dione-acetamides. nih.gov Another example involves the condensation of 2-methyl-2-phenyl succinic acid with 3-aminopropanoic acid at 180°C for one hour to create intermediate pyrrolidine-2,5-dione derivatives. nih.gov

Table 1: Examples of Cyclocondensation Reactions for Pyrrolidine-2,5-dione Synthesis

| Succinic Acid Derivative | Amine | Product | Reference |

| Maleic anhydride | Aniline | 1-phenyl-3-phenylaminopyrrolidine-2,5-dione | acs.org |

| 2-(3-chlorophenyl)succinic acid | Methylamine | 3-(3-chlorophenyl)-1-methylpyrrolidine-2,5-dione | |

| Succinic acid derivatives | Aminoacetic acid | Pyrrolidine-2,5-dione-acetamides | nih.gov |

| 2-methyl-2-phenyl succinic acid | 3-aminopropanoic acid | Pyrrolidine-2,5-dione derivatives | nih.gov |

Michael Addition Reactions

The Michael addition is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, and it has been extensively applied to the synthesis of substituted pyrrolidine-2,5-diones. acs.orguniv.kiev.ua This reaction typically involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, such as a maleimide (B117702) derivative.

One notable application is the synthesis of pharmacologically active pyrrolidine-2,5-dione derivatives from maleimides. univ.kiev.ua For example, the Michael addition of ketones to N-substituted maleimides has been utilized to synthesize cycloalkyl, alkyl, and aryl carbonyl derivatives of pyrrolidine-2,5-dione. nih.gov This reaction can be facilitated by a self-assembled three-component system acting as an organocatalyst. nih.gov The choice of solvent can significantly impact the reaction time and yield, with polar solvents like dioxane generally providing higher yields than nonpolar solvents such as toluene. univ.kiev.ua

The utility of the Michael addition extends to the introduction of various heterocyclic nucleophiles. univ.kiev.uanih.gov For instance, a method has been developed for the addition of aromatic heteronucleophiles (containing NH, SH, and OH groups) to the activated double bond of N-aryl-substituted maleimides. univ.kiev.ua This method has been shown to be effective for creating C-C bonds as well, as demonstrated in the preparation of 1-phenyl-3-(2-phenylindolizin-3-yl)pyrrolidine-2,5-dione. univ.kiev.ua

Intramolecular Cyclization Pathways

Intramolecular cyclization represents another key strategy for the construction of the pyrrolidine-2,5-dione ring system. These pathways often involve the formation of a linear precursor that is then induced to cyclize, forming the five-membered ring.

One such pathway involves a C-alkylation followed by intramolecular cyclization. This has been demonstrated in a one-pot, metal-free approach for the synthesis of chromeno[2,3-c]pyrrole frameworks from α-alkylidene succinimides. acs.org In this process, the dienolate generated from the deprotonation of an α-alkylidene succinimide (B58015) undergoes a Michael addition, followed by a series of transformations including lactonization and intramolecular Michael addition to form the final product. acs.org

Another example is the palladium-catalyzed intramolecular Sn2 cyclization of Ugi-adducts to form pyrrolidine (B122466) mimics. beilstein-journals.org This method allows for a broad range of functional groups to be tolerated under mild conditions. Furthermore, resin-bound amines have been used in Ugi reactions followed by base-catalyzed Sn2-cyclization to produce monocyclic ketopiperazines, which can then be further elaborated. beilstein-journals.org

Organocatalytic and Metal-Catalyzed Methods

In recent years, organocatalysis and metal catalysis have emerged as powerful tools for the stereoselective synthesis of pyrrolidine-2,5-dione derivatives. These methods offer advantages in terms of efficiency, selectivity, and the ability to generate chiral molecules.

Organocatalytic approaches often utilize small organic molecules to catalyze reactions. For instance, the enantioselective synthesis of N-alkyl/aryl-3-alkyl-pyrrolidine-2,5-diones has been achieved through the Michael addition of 1,3-diketones to maleimide derivatives using a dihydroquinine base as the catalyst. buchler-gmbh.com Another example is the use of a self-assembled three-component system as an organocatalyst for the Michael addition of ketones to N-substituted maleimides. nih.gov

Metal-catalyzed methods have also been extensively developed. Rhodium(III)-catalyzed tandem [3+2] cyclization of aromatic aldehydes with maleimides provides a divergent route to stereoselective indane-fused pyrrolidine-2,5-diones. researchgate.netresearchgate.net This atom-economic transformation proceeds via C-H bond activation and offers switchable access to different products by varying additives and reaction times. researchgate.net Transition metal-catalyzed heteroannulative difunctionalization of alkenes via C-H activation has also been explored for the synthesis of various heterocycles, including those containing the pyrrolidine-2,5-dione core. rsc.org

Table 2: Examples of Organocatalytic and Metal-Catalyzed Reactions

| Reaction Type | Catalyst | Reactants | Product | Reference |

| Michael Addition | Dihydroquinine Base | 1,3-diketones, maleimide derivatives | N-alkyl/aryl-3-alkyl-pyrrolidine-2,5-dione | buchler-gmbh.com |

| Michael Addition | Self-assembled three-component system | Ketones, N-substituted maleimides | Cycloalkyl, alkyl, and aryl carbonyl derivatives of pyrrolidine-2,5-dione | nih.gov |

| Tandem [3+2] Cyclization | Rhodium(III) | Aromatic aldehydes, maleimides | Indane-fused pyrrolidine-2,5-dione | researchgate.netresearchgate.net |

Targeted Introduction and Functionalization of the 3-Acetyl Moiety

Once the pyrrolidine-2,5-dione core is constructed, the next critical step is the introduction and potential functionalization of the acetyl group at the 3-position.

Selective Acylation Reactions

The introduction of an acetyl group at the 3-position of a pre-formed pyrrolidine-2,5-dione ring can be achieved through selective acylation reactions. The reactivity of the C-H bond at the 3-position allows for its functionalization under appropriate conditions.

One approach involves the use of a Grignard reagent. For example, N-(tosyl)-2-acetylpyrrolidine has been synthesized by treating N-(tosyl)-2-(carbomethoxy)pyrrolidine with freshly prepared methyl magnesium iodide. nih.govresearchgate.net This reaction demonstrates the conversion of an ester group at the 2-position to an acetyl group.

Another strategy involves the three-component reaction of esters of acylpyruvic acid, aromatic aldehydes, and amines to introduce an acyl group at the 4-position of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. beilstein-journals.org These can then be converted to 1,4,5-trisubstituted pyrrolidine-2,3-diones. beilstein-journals.org While this introduces the acetyl group at a different position, it highlights the principle of building the acetyl functionality into the heterocyclic ring system during its formation.

Stereoselective Synthetic Pathways

Achieving stereocontrol at the C3 position is critical for developing chiral analogs. While direct asymmetric synthesis of 3-acetylpyrrolidine-2,5-dione is not extensively documented, several powerful methodologies for the enantioselective synthesis of 3-substituted succinimides can be adapted.

One prominent strategy is the asymmetric hydrogenation of 3-substituted maleimides. Research has demonstrated that rhodium complexes with chiral bisphosphine-thiourea ligands can effectively catalyze the hydrogenation of 3-aryl and 3-alkyl maleimides to yield the corresponding chiral succinimides with high yields and excellent enantioselectivities (up to 99% ee). sioc-journal.cn This method's tolerance for various N-substituents suggests its potential applicability to a substrate precursor for this compound.

Another powerful approach involves N-Heterocyclic Carbene (NHC) catalysis . Chiral NHCs have been utilized in [3+2] cycloaddition reactions between α,β-unsaturated aldehydes and α-ketoamides to construct highly substituted succinimides with excellent enantioselectivity and diastereoselectivity. tandfonline.com Furthermore, NHC catalysis has been established for the direct synthesis of 3-acylsuccinimides from maleimides and alkyl aldehydes. acs.org This latter method provides a direct route to the racemic 3-acylsuccinimide core, which can then be resolved. A subsequent dynamic kinetic resolution (DKR) of the resulting 3-acylsuccinimide via asymmetric transfer hydrogenation (ATH) allows for the synthesis of specific stereoisomers. acs.org

Asymmetric Michael additions to α,β-unsaturated acceptors are also a cornerstone of stereoselective synthesis. ijcps.org Organocatalyzed Michael additions to nitroolefins have been extensively studied for creating chiral carbon-carbon bonds. chemrxiv.org More specifically, the conjugate addition of nucleophiles to 3-substituted maleimides, often catalyzed by chiral rhodium complexes, is a common method for accessing chiral succinimides bearing a quaternary stereocenter at the C3-position. researchgate.net

Table 1: Comparison of Stereoselective Synthetic Strategies for 3-Substituted Succinimides

| Methodology | Catalyst/Reagent | Key Features | Reported Enantioselectivity (ee) | Citations |

| Asymmetric Hydrogenation | Rh/bisphosphine-thiourea | High yields, excellent for 3-aryl and simple alkyl groups. | Up to 99% | sioc-journal.cn |

| NHC-Catalyzed [3+2] Cycloaddition | Chiral Triazolium Salt (NHC precursor) | Builds highly functionalized rings from simple precursors. | Excellent ee and d.r. (>20:1) | tandfonline.com |

| Dynamic Kinetic Resolution (DKR) via ATH | Ru(II)-TsDPEN catalyst | Resolves racemic 3-acylsuccinimides. | High d.r. and ee | acs.org |

| Asymmetric Michael Addition | Chiral Phase Transfer Catalysts / Organocatalysts | Versatile for C-C bond formation. | Up to 99% | ijcps.org |

Derivatization of Pre-formed Pyrrolidine-2,5-dione Structures

Functionalization of a pre-existing pyrrolidine-2,5-dione ring is a versatile strategy for creating a library of analogs from a common intermediate. Modifications can be targeted at the nitrogen atom, the peripheral substituents, or the ring itself.

The nitrogen atom of the succinimide ring is a common site for derivatization. The most direct method involves the condensation of a succinic acid derivative, typically a succinic anhydride, with a primary amine. ijcps.orginnovareacademics.in This reaction is often carried out at elevated temperatures or with a dehydrating agent like acetic anhydride or a catalyst. innovareacademics.inmdpi.com A variety of N-substituted succinimides, including N-aryl, N-alkyl, and N-sulfonyl derivatives, can be synthesized using this approach. tandfonline.comijcps.orgtandfonline.com For instance, N-sulfonyl pyrrolidine-2,5-diones have been prepared by reacting sulfamides with succinic anhydride in the presence of a Dawson-type heteropolyacid catalyst. tandfonline.com Another method involves the reaction of succinimide itself with an alcohol under modified Mitsunobu conditions. innovareacademics.in

Table 2: Selected Methods for N-Substitution of Pyrrolidine-2,5-diones

| Starting Materials | Reagents/Conditions | Product Type | Key Advantages | Citations |

| Succinic Anhydride, Primary Amine | Acetic Anhydride, Sodium Acetate | N-Aryl/Alkyl Succinimide | Well-established, versatile | innovareacademics.in |

| Succinic Acid, Primary Amine | Thionyl Chloride (SOCl₂) | N-Aryl Succinimide | Direct from dicarboxylic acid | innovareacademics.in |

| Sulfamide, Succinic Anhydride | H₆P₂W₁₈O₆₂ catalyst, Acetonitrile (B52724), Reflux | N-Sulfonyl Pyrrolidine-2,5-dione | Access to sulfonyl derivatives | tandfonline.comtandfonline.com |

| Succinimide, Alcohol | Triphenylphosphine, DIAD (Mitsunobu) | N-Alkyl Succinimide | Mild conditions for alkylation | innovareacademics.in |

| Amine, Succinic Anhydride | Polyphosphate ester (PPE) | N-Substituted Succinimide | Mild cyclodehydration | mdpi.com |

For this compound, the acetyl group serves as a prime handle for further functionalization. The ketone of the acetyl moiety is a reactive site for nucleophilic attack. Studies on related 4-acetyl-3-hydroxy-3-pyrroline-2-ones have shown that the acetyl carbonyl group readily reacts with aliphatic amines. nih.govbeilstein-journals.org This reaction proceeds to form 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) derivatives that exist in a stable enamine form, often stabilized by an intramolecular hydrogen bond. nih.govjst-ud.vn

Another key transformation is the stereoselective reduction of the acetyl ketone. As previously mentioned, the dynamic kinetic resolution (DKR) of 3-acylsuccinimides can be achieved through asymmetric transfer hydrogenation (ATH), yielding chiral alcohol derivatives with high stereoselectivity. acs.org These alcohol products are valuable intermediates for the synthesis of bioactive natural products like paraconic acids. acs.org

Table 3: Reactions at the Peripheral Acetyl Group

| Substrate Type | Reagents/Conditions | Product Type | Key Outcome | Citations |

| 4-Acetyl-3-hydroxy-pyrrolin-2-one | Aliphatic Amine, Ethanol | Pyrrolidine-2,3-dione enamine | Formation of a stable enamine at the C4-substituent | nih.govbeilstein-journals.orgjst-ud.vn |

| 3-Acylsuccinimide | Ru(II) catalyst, Formic acid/Triethylamine | Chiral 3-(1-hydroxyethyl)succinimide | Asymmetric reduction of the ketone | acs.org |

Introducing substituents directly onto the carbon backbone of the pyrrolidine-2,5-dione ring post-synthesis presents a significant challenge but offers a direct route to novel analogs. Recent advances in C-H functionalization provide powerful tools for this purpose. Transition-metal catalysis, using elements like rhodium, cobalt, or ruthenium, has been employed for the ortho-alkylation of various aromatic and heteroaromatic substrates with maleimides, leading to 3-substituted succinimides. researchgate.netrsc.orgwiley.comnih.gov These reactions proceed via a chelation-assisted C-H activation mechanism, selectively installing the succinimide moiety onto the substrate.

Domino reactions offer another elegant strategy. An organocatalytic asymmetric domino Michael/O-alkylation reaction between maleimides and γ-halogenated-β-ketoesters has been developed to construct chiral succinimide-substituted 3(2H)-furanones in high yields and enantioselectivities. scispace.com This demonstrates a method for building complexity on the succinimide ring in a controlled manner.

Furthermore, the concept of umpolung, or reactivity inversion, has been applied to succinimide derivatives. The vinylogous carbon center of a diazo arylidene succinimide (DAS) has been functionalized through rhodium catalysis, enabling a distal C-H bond functionalization of α-thioether esters. chemrxiv.orgchemrxiv.orgnih.gov This innovative approach allows for bond formation at positions not typically accessible through classical reactivity. chemrxiv.org

Table 4: Advanced Methods for Ring Functionalization

| Methodology | Reagents/Catalyst | Reaction Type | Key Feature | Citations |

| C-H Alkylation | [RhCp*Cl₂]₂, AgNTf₂ | Redox-neutral alkylation | Direct C-H functionalization of arenes with maleimides | rsc.org |

| Domino Reaction | Quinine (organocatalyst) | Michael/O-alkylation | Asymmetric synthesis of complex succinimide-furanones | scispace.com |

| Umpolung Reactivity | Rhodium catalyst | Distal C-H Functionalization | Reactivity inversion of a diazo arylidene succinimide | chemrxiv.orgchemrxiv.orgnih.gov |

| Reductive Alkylation | Not specified | Asymmetric reductive alkylation | Suitable for 3-substituted succinimides | sioc-journal.cn |

Reaction Mechanisms and Mechanistic Elucidation of 3 Acetylpyrrolidine 2,5 Dione Transformations

Intramolecular Rearrangements and Cyclizations

The presence of the 1,4-dicarbonyl motif within the 3-acetylpyrrolidine-2,5-dione structure suggests the potential for intramolecular cyclization reactions, akin to the Paal-Knorr synthesis of furans and pyrroles from acyclic 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org The mechanism for such a transformation would likely proceed through an initial enolization of the acetyl group, followed by an intramolecular nucleophilic attack of the enol oxygen onto one of the carbonyl carbons of the succinimide (B58015) ring.

Acid-Catalyzed Intramolecular Cyclization:

Under acidic conditions, the reaction can be initiated by the protonation of one of the carbonyl oxygens of the pyrrolidine-2,5-dione ring, enhancing its electrophilicity. The acetyl group can then tautomerize to its enol form. The subsequent intramolecular cyclization involves the attack of the enol double bond on the protonated carbonyl carbon, leading to a cyclic hemiacetal-like intermediate. Dehydration of this intermediate would then yield a fused heterocyclic system.

A plausible mechanistic pathway is outlined below:

Protonation: One of the carbonyl oxygens of the succinimide ring is protonated by an acid catalyst.

Enolization: The acetyl group undergoes tautomerization to its enol form.

Cyclization: The enol attacks the protonated carbonyl carbon in an intramolecular fashion, forming a five-membered ring fused to the original pyrrolidine (B122466) ring.

Dehydration: The resulting intermediate eliminates a molecule of water to form the final, more stable, aromatic or heteroaromatic fused ring system.

Base-Catalyzed Intramolecular Cyclization:

In the presence of a base, the α-proton of the acetyl group can be abstracted to form an enolate. This enolate can then act as an intramolecular nucleophile, attacking one of the carbonyl carbons of the succinimide ring. This would lead to a tetrahedral intermediate which, upon protonation and subsequent dehydration, could also result in a cyclized product.

It is important to note that while these mechanisms are proposed based on well-established reactions of 1,4-dicarbonyl compounds, specific experimental studies on the intramolecular cyclization of this compound are not extensively documented in the reviewed literature.

Cleavage and Ring-Opening Mechanisms of Pyrrolidine-2,5-dione Core

The pyrrolidine-2,5-dione (succinimide) ring is an imide and is susceptible to cleavage through nucleophilic attack, primarily hydrolysis and aminolysis. The presence of the electron-withdrawing acetyl group at the 3-position is expected to influence the reactivity of the carbonyl groups.

Hydrolysis:

The hydrolysis of succinimides can be catalyzed by both acids and bases. researchgate.nettandfonline.com

Acid-Catalyzed Hydrolysis: In acidic media, the mechanism typically involves the protonation of a carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by a water molecule. This leads to a tetrahedral intermediate. Subsequent proton transfer and collapse of the intermediate result in the opening of the ring to form a succinamic acid derivative. The reaction rate can be influenced by the acid concentration and the structure of the succinimide. jcsp.org.pk

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks one of the carbonyl carbons, forming a tetrahedral intermediate. This is often the rate-determining step. Subsequent protonation of the leaving group (the nitrogen atom) leads to the cleavage of the C-N bond and the formation of the corresponding succinamic acid salt. Studies on substituted succinimides have shown that the hydrolysis rate is dependent on the pH. tandfonline.com

Aminolysis:

The reaction of this compound with amines would lead to ring-opening via aminolysis. A primary or secondary amine can act as a nucleophile, attacking one of the carbonyl carbons of the succinimide ring. The mechanism is analogous to that of hydrolysis, resulting in the formation of a diamide (B1670390) derivative. The nucleophilicity of the amine and steric factors will influence the rate of this reaction.

Stereochemical Aspects of Reactions

The C3 carbon of this compound is a stereocenter. Therefore, reactions involving this compound can have significant stereochemical implications.

Reactions at the Stereocenter:

Reactions that proceed via enol or enolate intermediates at the C3 position have the potential to lead to racemization if the starting material is enantiomerically pure. For instance, in a base-catalyzed intramolecular cyclization, the formation of the planar enolate would result in the loss of the initial stereochemical information at the C3 position.

Diastereoselective Reactions:

In reactions where a new stereocenter is formed, the existing stereocenter at C3 can direct the stereochemical outcome, leading to the formation of diastereomers in unequal amounts. For example, in a three-component reaction involving vinyl diazosuccinimides, alcohols, and isatins, excellent stereoselectivity has been observed, highlighting the influence of the succinimide scaffold on the stereochemical course of the reaction. nih.govdntb.gov.ua Similarly, in the reduction of the acetyl group, the approach of the reducing agent could be influenced by the stereochemistry at C3, potentially leading to a diastereoselective formation of the corresponding alcohol.

Role of Catalysts and Reagents in Reaction Pathways

Catalysts and reagents play a crucial role in directing the reaction pathways of this compound, influencing both the type of transformation and the stereochemical outcome.

Acid and Base Catalysis:

Acid Catalysts: As discussed in the context of intramolecular cyclizations and ring-opening, acid catalysts, such as mineral acids or Lewis acids, can activate the carbonyl groups of the pyrrolidine-2,5-dione ring towards nucleophilic attack. researchgate.netnih.gov In reactions analogous to the Paal-Knorr synthesis, an acid catalyst is essential for the cyclization and dehydration steps. wikipedia.orgorganic-chemistry.org

Base Catalysts: Bases are instrumental in promoting reactions that proceed through enolate intermediates, such as intramolecular aldol-type condensations. They are also key in promoting the hydrolysis of the succinimide ring.

The following table summarizes the role of different types of catalysts in the transformations of this compound and related compounds.

| Catalyst/Reagent Type | Role in Reaction Pathway | Example Transformation |

| Brønsted Acids | Protonation and activation of carbonyl groups. | Intramolecular cyclization, Hydrolysis of the succinimide ring. |

| Brønsted Bases | Deprotonation to form enolates. | Intramolecular aldol-type condensation, Hydrolysis of the succinimide ring. |

| Lewis Acids | Coordination to carbonyl oxygen to increase electrophilicity. | Friedel-Crafts type reactions, Cycloaddition reactions. nih.gov |

| Organocatalysts | Can be used to achieve enantioselective transformations. | Asymmetric aldol (B89426) reactions of related 3-acetylcoumarins. nih.gov |

Specific Reagents:

The choice of reagent dictates the nature of the transformation. For example, reducing agents like sodium borohydride (B1222165) would selectively reduce the acetyl carbonyl group to a hydroxyl group. Grignard reagents or other organometallics could add to the acetyl carbonyl. The use of specific amines in aminolysis will determine the nature of the resulting diamide.

Theoretical and Computational Chemistry of 3 Acetylpyrrolidine 2,5 Dione

Quantum Chemical Investigations

Quantum chemical methods provide a powerful lens through which to examine the intrinsic properties of molecules. For 3-Acetylpyrrolidine-2,5-dione, these investigations are crucial for understanding its stability, reactivity, and spectroscopic characteristics.

Electronic Structure and Bonding Analysis

The electronic structure of this compound is characterized by the interplay of the pyrrolidine-2,5-dione core and the acetyl substituent at the 3-position. The pyrrolidine-2,5-dione ring itself is a succinimide (B58015) structure, featuring two carbonyl groups that significantly influence the electron density distribution. The non-hydrogen atoms of the parent pyrrolidine-2,5-dione are nearly coplanar nih.govresearchgate.net. The introduction of the acetyl group at the C3 position introduces further electronic perturbations.

The presence of three carbonyl groups leads to a significant polarization of the molecule, with partial negative charges accumulating on the oxygen atoms and partial positive charges on the carbonyl carbon atoms and the nitrogen-bound hydrogen. This charge distribution is critical for the molecule's intermolecular interactions, including hydrogen bonding. In the crystal structure of the parent pyrrolidine-2,5-dione, molecules are linked by N—H⋯O hydrogen bonds, forming inversion dimers nih.govresearchgate.net. It is expected that this compound would also participate in similar hydrogen bonding networks.

Computational methods such as Natural Bond Orbital (NBO) analysis could provide a more quantitative picture of the bonding, including the delocalization of electron density and the nature of the intramolecular interactions. The lone pairs on the oxygen and nitrogen atoms are key contributors to the molecule's nucleophilic character and its ability to coordinate with metal ions.

Tautomerism and Relative Stability Studies

One of the most interesting aspects of this compound is its potential for tautomerism, a phenomenon common in β-dicarbonyl compounds. The presence of a hydrogen atom on the carbon between the two carbonyl groups of the acetyl and the ring ketone allows for keto-enol tautomerization. Several enol forms are possible, and their relative stabilities are influenced by factors such as intramolecular hydrogen bonding and the polarity of the solvent.

Computational studies on related systems, such as 4-acetyl-3-hydroxy-3-pyrroline-2-ones, have shown that the energy difference between tautomers can be slight, leading to a dynamic equilibrium. beilstein-journals.orgresearchgate.net Density Functional Theory (DFT) calculations are a common tool to investigate the relative stabilities of tautomers. For instance, studies on acetylacetone (B45752) have shown that the enol form is stabilized by an intramolecular hydrogen bond and its predominance varies with the solvent. researchgate.net Similarly, computational investigations of other dicarbonyl compounds have demonstrated that polar solvents tend to stabilize the more polar keto tautomer. orientjchem.org

The potential tautomers of this compound are depicted below. The relative energies of these tautomers could be calculated using DFT methods, providing insight into the predominant species under different conditions.

| Tautomer Name | Structure | Key Features |

| Keto form | (Structure of this compound) | The most common representation, with three carbonyl groups. |

| Enol form 1 | (Structure of the enol form involving the acetyl carbonyl) | Features an enol group formed from the acetyl moiety. |

| Enol form 2 | (Structure of the enol form involving the ring carbonyl) | Features an enol group formed from one of the ring carbonyls. |

It is anticipated that the enol forms would be stabilized by an intramolecular hydrogen bond between the enolic hydroxyl group and a nearby carbonyl oxygen. The equilibrium between these forms is crucial as the different tautomers will exhibit distinct chemical reactivity and biological activity.

Reaction Pathway Simulations and Transition State Analysis

Computational chemistry provides invaluable tools for elucidating reaction mechanisms by mapping out the potential energy surface (PES) and identifying transition states. For this compound, several reaction types are of interest, including nucleophilic additions to the carbonyl groups and reactions at the acidic C3 position.

A study on the reaction mechanism between a 4-acetyl-3-hydroxy-3-pyrroline-2-one derivative and methylamine (B109427) utilized DFT calculations to explore the reaction pathway. beilstein-journals.org This study proposed a mechanism and calculated the activation energies (ΔG#) for the different steps, demonstrating that computational results can rationalize the formation of the observed products. beilstein-journals.org Such an approach could be applied to predict the reactivity of this compound with various nucleophiles.

The simulation of reaction pathways involves locating the transition state structures, which are first-order saddle points on the PES. The energy of the transition state determines the activation energy of the reaction, and its geometry provides insights into the mechanism. For instance, the addition of a nucleophile to one of the carbonyl groups would likely proceed through a tetrahedral intermediate, and the transition state would resemble this intermediate. Computational methods can also be used to study the effect of catalysts on the reaction pathway, for example, by modeling the role of acid or base catalysis.

Molecular Modeling and Dynamics Simulations

Moving from the quantum mechanical description of an isolated molecule to its behavior in a more complex environment, molecular modeling and dynamics simulations offer insights into the conformational landscape and potential interactions with biological macromolecules.

Conformational Analysis

The five-membered pyrrolidine (B122466) ring is not planar and can adopt various envelope and twisted conformations. This phenomenon, known as pseudorotation, allows the ring to alleviate steric strain. nih.gov The substituents on the ring influence the preferred conformation. For this compound, the acetyl group at the C3 position will be a key determinant of the conformational preference of the ring.

In addition to the ring puckering, rotation around the single bond connecting the acetyl group to the pyrrolidine ring introduces another degree of conformational freedom. A conformational analysis would involve systematically exploring the potential energy surface with respect to these conformational variables to identify the low-energy conformers. This can be achieved through computational methods such as molecular mechanics or DFT calculations. The resulting conformational profile is essential for understanding how the molecule might fit into a binding site of a protein.

Ligand-Target Interaction Prediction (In Vitro)

The pyrrolidine-2,5-dione scaffold is present in a variety of biologically active compounds, and computational methods are widely used to predict and analyze their interactions with protein targets. nih.gov Molecular docking and molecular dynamics (MD) simulations are the primary tools for this purpose.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov Studies on pyrrolidine-2,3-dione (B1313883) derivatives as inhibitors of the Cdk5/p25 complex, implicated in Alzheimer's disease, have successfully used molecular docking to identify potential inhibitors. nih.gov These studies show that the ligands occupy the ATP-binding site and form stable interactions. nih.gov Similarly, this compound could be docked into the active sites of various enzymes to predict its binding mode and affinity. Key interactions would likely involve hydrogen bonds with the carbonyl groups and the N-H group, as well as hydrophobic interactions.

Following docking, molecular dynamics simulations can be employed to study the stability of the ligand-protein complex over time and to gain a more detailed understanding of the binding mechanism. nih.gov MD simulations provide a dynamic picture of the interactions, allowing for the analysis of conformational changes in both the ligand and the protein upon binding. For example, a study on pyrrolidin-2-one derivatives as acetylcholinesterase inhibitors used MD simulations to confirm the stability of the docked complexes. nih.gov

The table below summarizes findings from computational studies on related pyrrolidine derivatives, which can be used to infer the potential interactions of this compound.

| Compound Class | Target Protein | Computational Method | Key Findings |

| Pyrrolidine-2,3-dione derivatives | Cdk5/p25 | Molecular Docking, MD Simulation | Inhibitors occupy the ATP-binding site, forming stable interactions. nih.gov |

| Pyrrolidin-2-one derivatives | Acetylcholinesterase | Molecular Docking, MD Simulation | Compounds show good binding affinity with the enzyme. nih.gov |

These studies highlight the potential of the pyrrolidine-dione scaffold to engage in specific and stable interactions with biological targets. The 3-acetyl group of the title compound would be expected to play a significant role in these interactions, potentially forming additional hydrogen bonds or engaging in hydrophobic contacts.

Structure-Activity Relationship (SAR) Derivation via Computational Methods

The exploration of the structure-activity relationships (SAR) for the pyrrolidine-2,5-dione scaffold, the core of this compound, is crucial for designing compounds with desired therapeutic properties. Computational chemistry provides powerful tools to elucidate these relationships, offering insights that guide the synthesis of more potent and selective molecules. For pyrrolidine-2,5-dione derivatives, a significant body of research has demonstrated that the nature of the substituent at the C3 position of the ring profoundly influences biological activity nih.gov.

Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are central to modern SAR studies. QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. By analyzing a dataset of related molecules, these models can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. For scaffolds similar to pyrrolidinedione, 3D-QSAR models have been successfully developed to predict the inhibitory activity of compounds, helping to rationalize the design of more potent agents researchgate.net.

Molecular docking is another indispensable computational tool that predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor nih.gov. This method calculates the binding affinity and analyzes the intermolecular interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex plos.org. For instance, docking studies on succinimide derivatives have been used to determine the energy required for binding to an enzyme's active site and to understand how different substituents influence inhibitory potency mdpi.com. These simulations can explain, at an atomic level, why certain substituents on the pyrrolidine-2,5-dione ring lead to enhanced biological activity while others are detrimental.

SAR analysis for anticonvulsant activity in a series of 1,3-disubstituted pyrrolidine-2,5-diones has revealed specific patterns that can be rationalized through computational modeling nih.gov. The size, shape, and electronic properties of the substituent at the C3 position are critical determinants of efficacy and the mechanism of action nih.gov.

A summary of key SAR findings for anticonvulsant pyrrolidine-2,5-diones is presented below:

| Substituent at C3 Position | Attached Moiety | Observed Anticonvulsant Activity Trend | Citation |

| Benzhydryl | Phenylpiperazine with 3-trifluoromethyl group | Most active in the Maximal Electroshock (MES) test | nih.gov |

| Isopropyl | 3,4-dichlorophenylpiperazine | Favorable protection in the subcutaneous pentylenetetrazole (scPTZ) test | nih.gov |

| Methyl | Phenylpiperazine derivatives | More active in the MES test compared to scPTZ | nih.gov |

| Unsubstituted | Phenylpiperazine derivatives | More active in the MES test compared to scPTZ | nih.gov |

| sec-Butyl | 3-trifluoromethylphenylpiperazine | Positively affects anticonvulsant activity; highly effective in MES and 6 Hz tests | nih.gov |

These relationships, initially identified through experimental screening, can be further explored and refined using computational methods to build predictive models for designing the next generation of compounds based on the this compound scaffold.

Application of Machine Learning and Artificial Intelligence in Molecular Design

The integration of machine learning (ML) and artificial intelligence (AI) has revolutionized the field of drug discovery, offering powerful new strategies for de novo molecular design and lead optimization icmerd.com. These technologies can navigate the vast chemical space to identify novel molecules with specific, optimized properties, significantly accelerating the design-make-test-analyze cycle nih.govnih.gov. For a scaffold like this compound, AI and ML can be leveraged to design new derivatives with enhanced therapeutic potential.

Predictive Modeling: ML algorithms, such as support vector machines (SVM), random forests (RF), and artificial neural networks (ANN), are trained on existing datasets of molecules with known properties nih.gov. These trained models can then be used to predict a wide range of characteristics for new candidate molecules, including:

Biological Activity: Ensemble QSAR models can be built to predict the binding affinity of new compounds to a specific biological target chemrxiv.orgnih.govnih.gov.

ADMET Properties: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a potential drug is critical for its success. ML models can predict properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity, helping to filter out unsuitable candidates early in the design process digitellinc.com. For example, Directed Message Passing Neural Networks (DMPNN) have been used to assess the toxicity of newly designed compounds chemrxiv.orgnih.govresearchgate.net.

Generative Modeling: This represents a paradigm shift from virtual screening to de novo design, where AI models generate entirely new molecular structures tailored to a desired therapeutic profile icmerd.com. Techniques like generative adversarial networks (GANs) and variational autoencoders (VAEs) learn from large databases of chemical structures to understand the rules of chemical composition and bonding. When combined with reinforcement learning, these models can be directed to generate novel molecules that are predicted to have high activity against a target and favorable ADMET properties nih.gov. For instance, a hierarchical graph-based generative model can facilitate the design of potential inhibitors, which are then prioritized for synthesis and experimental validation chemrxiv.orgnih.govnih.gov.

The general workflow for applying AI in the design of molecules derived from a core scaffold like pyrrolidine-2,5-dione involves several integrated steps:

| AI/ML Application | Description | Technique/Model Example | Purpose in Molecular Design | Citation |

| Predictive Modeling (QSAR) | Develops models to predict the biological activity (e.g., binding affinity) of compounds based on their chemical structure. | Artificial Neural Network Ensemble, Support Vector Machine (SVM) | To estimate the potency of newly designed molecules before synthesis. | nih.govchemrxiv.orgdigitellinc.com |

| Predictive Modeling (ADMET) | Trains models to forecast the pharmacokinetic and toxicological properties of compounds. | Directed Message Passing Neural Networks (DMPNN) | To assess drug-likeness and safety, minimizing late-stage failures. | chemrxiv.orgnih.gov |

| De Novo Design (Generative AI) | Creates novel molecular structures with desired properties from scratch. | Hierarchical Graph Generation (HGG), Generative Adversarial Networks (GANs) | To explore new chemical space and invent patentable molecules with high predicted activity. | icmerd.comnih.govnih.gov |

| Design Optimization | Refines generated structures to improve multiple properties simultaneously (e.g., potency, selectivity, low toxicity). | Reinforcement Learning, Multi-objective Optimization | To fine-tune candidate molecules and achieve a balanced profile of desired characteristics. | nih.gov |

Biological Activity and Pharmacological Relevance of 3 Acetylpyrrolidine 2,5 Dione Derivatives in Vitro Investigations

Enzyme Inhibition Studies (In Vitro)

Derivatives of 3-acetylpyrrolidine-2,5-dione have been systematically evaluated for their inhibitory effects against several key enzymes implicated in various pathological processes. These in vitro assays are crucial for identifying potential therapeutic applications and understanding the structure-activity relationships that govern their inhibitory potency.

Cyclooxygenase Isoform Modulation (COX-1, COX-2)

Cyclooxygenase (COX) is a critical enzyme in the inflammatory pathway, existing in two primary isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and plays a major role in inflammation. The selective inhibition of COX-2 over COX-1 is a key objective in the development of anti-inflammatory agents with reduced gastrointestinal side effects.

In vitro studies have demonstrated that certain N-substituted pyrrolidine-2,5-dione derivatives exhibit notable inhibitory activity against both COX isoforms. A series of synthesized compounds showed inhibition in the low micromolar to submicromolar ranges, with a number of them displaying significant selectivity for COX-2. For instance, compound 13e emerged as a particularly potent and selective COX-2 inhibitor with an IC50 value of 0.98 µM and a selectivity index (SI) of 31.5 nih.gov. The anti-inflammatory potential of these compounds was determined using various in vitro assays, including cyclooxygenase-1 and cyclooxygenase-2 inhibition. nih.gov

The following table summarizes the in vitro COX inhibitory activity of selected this compound derivatives.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) |

| 13e | 30.87 | 0.98 | 31.5 |

Lipoxygenase Inhibition

Lipoxygenases (LOX) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of inflammatory mediators such as leukotrienes. The 5-lipoxygenase (5-LOX) enzyme is a key player in the inflammatory cascade, making it an attractive target for anti-inflammatory drug development.

Several pyrrolidine-2,5-dione derivatives have been assessed for their in vitro inhibitory activity against 5-LOX. Research has shown that some of these compounds can effectively inhibit the enzyme, suggesting a potential dual-action anti-inflammatory profile by targeting both the COX and LOX pathways. nih.gov The anti-inflammatory potential of these compounds was evaluated through in vitro assays for 5-lipoxygenase inhibition, among others. nih.gov

Protease and Amylase/Glucosidase Activity Modulation

Beyond their anti-inflammatory potential, derivatives of this compound have been investigated for their ability to modulate the activity of other crucial enzymes, including proteases, amylase, and glucosidase.

Protease Inhibition: Proteases are enzymes that catalyze the breakdown of proteins and are involved in a multitude of physiological and pathological processes. In vitro anti-protease assays have been conducted on N-substituted pyrrolidine-2,5-dione derivatives as part of a broader assessment of their anti-inflammatory potential. nih.gov

Amylase and Glucosidase Inhibition: Alpha-amylase and alpha-glucosidase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. In vitro studies on N-acetylpyrrolidine derivatives have demonstrated their potential to inhibit both α-amylase and α-glucosidase.

For example, two synthesized N-acetylpyrrolidine derivatives, N-(benzyl)-2-acetylpyrrolidine (4a) and N-(tosyl)-2-acetylpyrrolidine (4b) , were evaluated for their inhibitory activity against these enzymes. Compound 4a showed a higher potential for inhibiting α-glucosidase with an IC50 value of 0.52 ± 0.02 mM, while its inhibitory effect on α-amylase was observed with an IC50 value of 2.72 ± 0.09 mM. nih.govdoaj.org Kinetic analysis revealed a mixed type of inhibition for both compounds against both enzymes. nih.govdoaj.org

Further studies on other pyrrolidine (B122466) derivatives have also shown significant inhibitory activity. For instance, compound 3g , a 4-methoxy analogue, displayed noteworthy inhibition of both α-amylase and α-glucosidase with IC50 values of 26.24 µg/mL and 18.04 µg/mL, respectively. nih.gov Another compound, 3a , showed an IC50 value of 36.32 µg/mL against α-amylase, while compound 3f had an IC50 of 27.51 µg/mL against α-glucosidase. nih.gov

The following table presents the in vitro inhibitory activities of selected derivatives against α-amylase and α-glucosidase.

| Compound | α-Amylase IC50 | α-Glucosidase IC50 |

| N-(benzyl)-2-acetylpyrrolidine (4a) | 2.72 ± 0.09 mM | 0.52 ± 0.02 mM |

| N-(tosyl)-2-acetylpyrrolidine (4b) | 3.21 ± 0.65 mM | 1.64 ± 0.08 mM |

| 3a | 36.32 µg/mL | - |

| 3f | - | 27.51 µg/mL |

| 3g | 26.24 µg/mL | 18.04 µg/mL |

Other Enzyme Inhibitory Mechanisms (e.g., Nitrite (B80452) Reductase)

The interaction of this compound derivatives with other enzyme systems has also been explored, although to a lesser extent. One area of investigation includes their effect on nitric oxide (NO) production. In a study on pyrrolidine-2,3-dione (B1313883) derivatives, one compound, 4-(1-methylamino)ethylidene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione (5e) , demonstrated significant inhibitory activity against nitric oxide (NO) production with an IC50 value of 43.69 ± 5.26 µM. While this is not a direct inhibition of nitrite reductase, it suggests a potential modulation of the nitric oxide pathway.

Receptor Affinity and Ligand-Binding Studies (In Vitro)

In addition to enzyme inhibition, the pharmacological profile of this compound derivatives is also defined by their affinity for various receptors. In vitro radioligand binding assays are instrumental in determining the binding affinity of these compounds to specific receptor subtypes, providing insights into their potential neurological and other systemic effects.

Serotonin (B10506) Receptor Subtype Interactions (e.g., 5-HT1A, 5-HT2A, 5-HT6, 5-HT7)

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a diverse group of G-protein-coupled receptors and ligand-gated ion channels that mediate a wide range of physiological and psychological processes. Modulation of these receptors is a key mechanism for many psychoactive drugs.

In vitro binding studies have been conducted to evaluate the affinity of certain pyrrolidine-indole derivatives for various serotonin receptor subtypes. These studies are crucial for understanding the potential of these compounds to treat central nervous system disorders. Psychedelic compounds often act as agonists or partial agonists at brain serotonin 5-hydroxytryptamine 2A (5-HT2A) receptors. nih.gov

While specific data for this compound derivatives targeting 5-HT6 and 5-HT7 receptors are not extensively detailed in the provided search results, studies on related pyrrolidine derivatives have shown affinity for 5-HT1A and 5-HT2A receptors. For instance, a series of 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970) derivatives, which incorporate a different core structure but are also investigated for serotonin receptor affinity, have shown high affinity for 5-HT1A receptors, with some compounds exhibiting Ki values in the sub-nanomolar range. nih.gov

The following table summarizes the available in vitro binding affinities of selected related compounds for serotonin receptor subtypes. It is important to note that these are not strictly this compound derivatives, but they provide context for the potential of the broader class of pyrrolidine-containing compounds.

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |

| 4a (coumarin derivative) | 5-HT1A | 0.9 |

| 6a (coumarin derivative) | 5-HT1A | 0.5 |

| 10a (coumarin derivative) | 5-HT1A | 0.6 |

| 3b (coumarin derivative) | 5-HT1A | 0.9 |

| 6b (coumarin derivative) | 5-HT1A | 1.5 |

| 10b (coumarin derivative) | 5-HT1A | 1.0 |

Dopamine (B1211576) Receptor Interactions (e.g., D2)

Derivatives of the pyrrolidine and pyrrole (B145914) core have been investigated for their affinity to dopamine receptors, particularly the D2 and D3 subtypes, which are crucial targets for antipsychotic medications. While specific binding data for this compound is not extensively detailed, studies on structurally related compounds highlight the importance of the pyrrolidine ring in ligand design.

Structure-activity relationship (SAR) studies on eticlopride (B1201500), a D2/D3 antagonist featuring a pyrrolidine ring, have shown that modifications to this ring are critical for binding affinity. For instance, removing the N-ethyl substituent from eticlopride to create nor-eticlopride resulted in a 4-fold decrease in binding affinity at the D3 receptor and a significant 19-fold decrease at the D2 receptor nih.gov. Further modifications, such as N-alkylation of the pyrrolidine ring with small alkyl groups, were generally not well-tolerated, leading to reduced binding affinities at both D2 and D3 receptors nih.gov. However, the addition of a longer linker and a secondary pharmacophore to the pyrrolidine nitrogen could recover and even improve these affinities nih.gov.

In another series of compounds, 5-phenyl-pyrrole-3-carboxamide derivatives were designed as hybrid analogs of known D2-like receptor ligands. In vitro receptor binding assays revealed that a derivative containing a 1-ethyl-2-methyl-pyrrolidine moiety possessed affinity for the D2-like receptor in the low micromolar range nih.gov. This indicates that the substituted pyrrolidine component plays a direct role in receptor interaction.

Table 1: In Vitro Dopamine Receptor Binding Affinity for Selected Pyrrolidine Derivatives

Compound Target Receptor Binding Affinity (Ki) Reference Eticlopride Analogue 11 Dopamine D2 25.3 nM [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG7jfOjcgT6LrcAnJNszvGE4WHLqq8n9k3t3KwPB-MtSJNOPINFCGpaxTDU4PbY7XOdjKp54Io1nyoKZFhhvSfmYcVf9czxnKEUiyU4SWGrBWd_5nAV7HOOyDw0j96HvwEsw3An)] Eticlopride Analogue 11 Dopamine D3 6.97 nM [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG7jfOjcgT6LrcAnJNszvGE4WHLqq8n9k3t3KwPB-MtSJNOPINFCGpaxTDU4PbY7XOdjKp54Io1nyoKZFhhvSfmYcVf9czxnKEUiyU4SWGrBWd_5nAV7HOOyDw0j96HvwEsw3An)] Eticlopride Analogue 33 (O-alkylated) Dopamine D2 1.77 nM [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG7jfOjcgT6LrcAnJNszvGE4WHLqq8n9k3t3KwPB-MtSJNOPINFCGpaxTDU4PbY7XOdjKp54Io1nyoKZFhhvSfmYcVf9czxnKEUiyU4SWGrBWd_5nAV7HOOyDw0j96HvwEsw3An)] Eticlopride Analogue 33 (O-alkylated) Dopamine D3 0.436 nM [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG7jfOjcgT6LrcAnJNszvGE4WHLqq8n9k3t3KwPB-MtSJNOPINFCGpaxTDU4PbY7XOdjKp54Io1nyoKZFhhvSfmYcVf9czxnKEUiyU4SWGrBWd_5nAV7HOOyDw0j96HvwEsw3An)] Nor-eticlopride (5) Dopamine D2 19-fold decrease vs. eticlopride [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG7jfOjcgT6LrcAnJNszvGE4WHLqq8n9k3t3KwPB-MtSJNOPINFCGpaxTDU4PbY7XOdjKp54Io1nyoKZFhhvSfmYcVf9czxnKEUiyU4SWGrBWd_5nAV7HOOyDw0j96HvwEsw3An)] Nor-eticlopride (5) Dopamine D3 4-fold decrease vs. eticlopride [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG7jfOjcgT6LrcAnJNszvGE4WHLqq8n9k3t3KwPB-MtSJNOPINFCGpaxTDU4PbY7XOdjKp54Io1nyoKZFhhvSfmYcVf9czxnKEUiyU4SWGrBWd_5nAV7HOOyDw0j96HvwEsw3An)] 5-phenyl-pyrrole-3-carboxamide (1a) Dopamine D2-like Low micromolar range [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFH0zSk_RNr_WyyrmdMOSzFZyjjlQxKjaiYfdt6SlBbtQ-juW9qDZR-fn5xz8D8RZD31PLm06ZeplyZuzvVEVpiUBWyXfdVolpeemNKrIMZHlh3PiTyHgZgGNO11l53-R065V8%3D)]

Adenosine (B11128) Receptor Affinity

A comprehensive review of available scientific literature did not yield specific in vitro binding data for this compound derivatives at adenosine receptors. Research on adenosine receptor ligands primarily focuses on scaffolds that mimic the natural ligand adenosine, such as functionalized purines, pyrimidines, and triazoles nih.govnih.govnih.gov.

In Vitro Biological Screening for Diverse Therapeutic Areas

Anti-inflammatory Potential (In Vitro Assays)

Derivatives of pyrrolidine-2,5-dione have demonstrated significant anti-inflammatory potential in a variety of in vitro assays. A primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923) involved in inflammation frontiersin.org.

In one study, N-substituted pyrrolidine-2,5-dione derivatives were evaluated for their ability to inhibit COX-1 and COX-2. Several compounds showed potent, low micromolar to submicromolar inhibition. Notably, one aryl carbonyl derivative emerged as a highly potent and selective inhibitor of COX-2, with an IC50 value of 0.98 µM and a selectivity index of 31.5 dntb.gov.ua. The anti-inflammatory potential of these compounds was further assessed through their ability to inhibit protein denaturation, a well-known cause of inflammation. In vitro assays using bovine serum albumin (BSA) showed that certain derivatives effectively prevented heat-induced denaturation dntb.gov.uaresearchgate.net. For example, one thiazoline-2-thione derivative displayed an IC50 value of 21.9 µg/mL in a BSA denaturation assay, outperforming the standard drug Aspirin researchgate.net.

Table 2: In Vitro Anti-inflammatory Activity of Pyrrolidine-2,5-dione and Related Derivatives

Compound Series Assay Key Finding Reference N-substituted pyrrolidine-2,5-diones (13e) COX-2 Inhibition IC50 = 0.98 µM [ dntb.gov.ua(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG-gGO2MiPJpXuC8fmwOf9HMcMJ2b9f_UXIUZgzt1emZFsU7YKbpV3Tlam1zjt2mI0D1ax-3G55MfCHSSj39yNNj0tHQ4zSgFr9dyf0OwQc-rtjHOwWt3OgiwD2pWgYvbjG7Qd4oi4%3D)] N-substituted pyrrolidine-2,5-diones (13e) COX Selectivity Index (COX-1/COX-2) 31.5 [ dntb.gov.ua(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG-gGO2MiPJpXuC8fmwOf9HMcMJ2b9f_UXIUZgzt1emZFsU7YKbpV3Tlam1zjt2mI0D1ax-3G55MfCHSSj39yNNj0tHQ4zSgFr9dyf0OwQc-rtjHOwWt3OgiwD2pWgYvbjG7Qd4oi4%3D)] N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones COX-1 and COX-2 Inhibition IC50 values similar to meloxicam [ frontiersin.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHPy4xiMYVfmnXh2rREAtlL2qZA3d94-BFdwxBooNpioDDxXJ9LktI3EBRVSmlKr5pD0k_rsI3yB_DEClgxdyrmbZXj8jpUWivhjBKTWRvJBefFKE7zOybGTjTbo14YnxfD5Qd7QKYHoDeVg6IVEw6oNDsOIkLJ8EoVdArZo3biZTtkCfbTEmM8JeFaDdIhEoLdZ4s%3D)] Thiazoline-2-thione derivative (4d) BSA Protein Denaturation Inhibition IC50 = 21.9 µg/mL [ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGpUY8-Rfqq6rbQlCfdaDUscLd83wQ8ncKq_-TV-bQDQV9_7RC3sVG2H07XyiljGBrA-eJTAYC39MvCZTm-T7bTIIjLCsZzx-2ZYbt8OIg7DTbzJf8Z6mupYJ7i-wq8cKTbGS72kzixpVn_bFMCKaZqVAKKDCGZOlQeWY8n9Vuo6tfN9Wpzks7LWqcQPt2dygdmIqUDoE-mw7AbozcDPBgrkgFOZ9YpyaYEX0_Zcx3Xm6Y%3D)] Aspirin (Reference) BSA Protein Denaturation Inhibition IC50 = 22 µg/mL [ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGpUY8-Rfqq6rbQlCfdaDUscLd83wQ8ncKq_-TV-bQDQV9_7RC3sVG2H07XyiljGBrA-eJTAYC39MvCZTm-T7bTIIjLCsZzx-2ZYbt8OIg7DTbzJf8Z6mupYJ7i-wq8cKTbGS72kzixpVn_bFMCKaZqVAKKDCGZOlQeWY8n9Vuo6tfN9Wpzks7LWqcQPt2dygdmIqUDoE-mw7AbozcDPBgrkgFOZ9YpyaYEX0_Zcx3Xm6Y%3D)]

Anticonvulsant Activity (In Vitro Models, SAR)

The pyrrolidine-2,5-dione scaffold is a cornerstone of many anticonvulsant drugs. In vitro studies have revealed that a plausible mechanism of action for these compounds involves the modulation of neuronal voltage-gated ion channels nih.govnih.gov. Specifically, these derivatives have been shown to interact with voltage-sensitive sodium channels (VGSCs) and L-type calcium channels, which play critical roles in regulating neuronal excitability nih.gov.

Radioligand binding assays have been employed to quantify these interactions. For certain N-Mannich base derivatives of pyrrolidine-2,5-dione, in vitro binding studies demonstrated a significant influence on both sodium and calcium channels. At a concentration of 10 µM, these compounds showed notable inhibition of [3H]batrachotoxin binding to site 2 of the sodium channel and [3H]nitrendipine binding to L-type calcium channels nih.gov. Molecular modeling suggests that the pharmacophore of these anticonvulsants interacts with key amino acid residues, such as Phe-1764 and Tyr-1771, in the inner pore of the sodium channel, leading to channel blockade. Structure-activity relationship (SAR) studies have consistently confirmed the crucial role of the intact pyrrolidine-2,5-dione core for anticonvulsant activity.

Table 3: In Vitro Ion Channel Binding for Anticonvulsant Pyrrolidine-2,5-dione Derivatives

Compound Assay Target Concentration % Inhibition of Radioligand Binding Reference Compound 12 Voltage-Sensitive Sodium Channel (Site 2) 10 µM 29% [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFq0PLphKEd6I5GEgYFjeZ6HgqFMaF2Rb93bzv1UmSg41mKdABCF4z2yYf--wK5DFSJUTv-2DGxck6sMmSoGtK9e0ae6KG1U_IqJy3fqkG-EuU1DzMDUbUZ3ZSFKIfW1HUAAInNNRUq7SGyOh0%3D)] Compound 12 L-type Calcium Channel 10 µM 38% [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFq0PLphKEd6I5GEgYFjeZ6HgqFMaF2Rb93bzv1UmSg41mKdABCF4z2yYf--wK5DFSJUTv-2DGxck6sMmSoGtK9e0ae6KG1U_IqJy3fqkG-EuU1DzMDUbUZ3ZSFKIfW1HUAAInNNRUq7SGyOh0%3D)] Compound 23 Voltage-Sensitive Sodium Channel (Site 2) 10 µM 19% [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFq0PLphKEd6I5GEgYFjeZ6HgqFMaF2Rb93bzv1UmSg41mKdABCF4z2yYf--wK5DFSJUTv-2DGxck6sMmSoGtK9e0ae6KG1U_IqJy3fqkG-EuU1DzMDUbUZ3ZSFKIfW1HUAAInNNRUq7SGyOh0%3D)] Compound 23 L-type Calcium Channel 10 µM 22% [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFq0PLphKEd6I5GEgYFjeZ6HgqFMaF2Rb93bzv1UmSg41mKdABCF4z2yYf--wK5DFSJUTv-2DGxck6sMmSoGtK9e0ae6KG1U_IqJy3fqkG-EuU1DzMDUbUZ3ZSFKIfW1HUAAInNNRUq7SGyOh0%3D)] Compound 5 Cav1.2 (L-type) Calcium Channel 100 µM >50%

Antifungal and Insecticidal Properties (In Vitro Evaluations)

Antifungal Activity Derivatives of pyrrolidine-2,5-dione have been evaluated for their antifungal properties against various pathogenic fungi. In vitro tests determining the Minimum Inhibitory Concentration (MIC) have shown that these compounds can exhibit potent activity. A study involving twelve novel derivatives found that several compounds displayed good MIC values against Candida albicans nih.gov. For instance, compounds with specific substitutions on an attached phenyl ring showed MICs as low as 0.125 µM nih.gov. Another study on pyrrolidine-2,5-diones fused to a dibenzobarrelene backbone also reported moderate antifungal activity against several yeast species, with MIC values ranging from 64 to 256 µg/mL researchgate.net.

Table 4: In Vitro Antifungal Activity of Pyrrolidine-2,5-dione Derivatives

Compound Fungal Species Minimum Inhibitory Concentration (MIC) Reference Compound 5a C. albicans 0.125 µM [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGrPAY6aYWKj2fYlZPEUyIY7vGwfJvaf8JJcn2rtVkSQPsAsEj0faYtq2eF7fbUVfuHiQKws4O-fYKr24D8gs9bhLm9BX7l3npKwKU7XxdA-NamKx3HJbdJnQfeLGFMTAL6Dy3BWfUXpCqSd7g%3D)] Compound 5d C. albicans 0.25 µM [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGrPAY6aYWKj2fYlZPEUyIY7vGwfJvaf8JJcn2rtVkSQPsAsEj0faYtq2eF7fbUVfuHiQKws4O-fYKr24D8gs9bhLm9BX7l3npKwKU7XxdA-NamKx3HJbdJnQfeLGFMTAL6Dy3BWfUXpCqSd7g%3D)] Compound 5e C. albicans 0.25 µM [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGrPAY6aYWKj2fYlZPEUyIY7vGwfJvaf8JJcn2rtVkSQPsAsEj0faYtq2eF7fbUVfuHiQKws4O-fYKr24D8gs9bhLm9BX7l3npKwKU7XxdA-NamKx3HJbdJnQfeLGFMTAL6Dy3BWfUXpCqSd7g%3D)] Compound 5g C. albicans 0.25 µM [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGrPAY6aYWKj2fYlZPEUyIY7vGwfJvaf8JJcn2rtVkSQPsAsEj0faYtq2eF7fbUVfuHiQKws4O-fYKr24D8gs9bhLm9BX7l3npKwKU7XxdA-NamKx3HJbdJnQfeLGFMTAL6Dy3BWfUXpCqSd7g%3D)] Fused Pyrrolidine-2,5-dione (5) Yeast species 64-128 µg/mL [ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFCmeLdIutC9bNhNFOfolX7CY0yEsfrEJpbDz6c_aWiCXtyv0DuAwvOQs20o19TV2H1VydxafjumgtJrkFTwlx-hmceJi0bOpLRmgKvGpOfs4p-qs2TGcxVh262DArwo2DSS3u4ema4b6Rwd_5cJfAUx8nBj5eWU9HE_9QjYw0GGEQpFmguETybowmdjLBiUFnj-l3pIYo6aRs5Fe4BxkxCjyTV9Uc3zQG-RkSRYrIbC_8VYbOrb1kPnruqJA%3D%3D)] Azo Derivative (8) Yeast species 64-256 µg/mL [ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFCmeLdIutC9bNhNFOfolX7CY0yEsfrEJpbDz6c_aWiCXtyv0DuAwvOQs20o19TV2H1VydxafjumgtJrkFTwlx-hmceJi0bOpLRmgKvGpOfs4p-qs2TGcxVh262DArwo2DSS3u4ema4b6Rwd_5cJfAUx8nBj5eWU9HE_9QjYw0GGEQpFmguETybowmdjLBiUFnj-l3pIYo6aRs5Fe4BxkxCjyTV9Uc3zQG-RkSRYrIbC_8VYbOrb1kPnruqJA%3D%3D)]

Insecticidal Properties The pyrrolidine scaffold is also present in molecules with notable insecticidal activity. In vitro evaluations of pyrrolidine-2,4-dione (B1332186) derivatives demonstrated their larvicidal potential against the mosquito Culex quinquefasciatus. The lethal concentration (LC50) values were determined, with the most active compounds exhibiting high potency. One derivative containing an amide group was found to be the most active, with an LC50 value of 26.06 µg/mL. Other studies on related heterocyclic compounds, such as pyridine (B92270) derivatives, have also shown strong insecticidal effects against pests like the cowpea aphid, with LC50 values as low as 0.029 ppm for nymphs after 24 hours of exposure. These findings underscore the potential of the broader class of nitrogen-containing heterocyclic compounds in the development of new insecticides.

Table 5: In Vitro Insecticidal Activity of Pyrrolidine and Related Derivatives

Compound Insect Species Activity Metric (LC50) Reference Pyrrolidine-2,4-dione derivative (1e) Culex quinquefasciatus (larvae) 26.06 µg/mL Pyrrolidine-2,4-dione derivative (1f) Culex quinquefasciatus (larvae) 27.91 µg/mL Pyridine derivative (2) Cowpea aphid (nymphs, 24h) 0.029 ppm Pyridine derivative (3) Cowpea aphid (nymphs, 24h) 0.040 ppm Pyridine derivative (4) Cowpea aphid (adults, 48h) 1.172 ppm

Antiproliferative Activity in Cancer Cell Lines (In Vitro Cytotoxicity)

Derivatives of the pyrrolidine-2,5-dione scaffold have demonstrated notable antiproliferative activity across various human cancer cell lines in vitro. The cytotoxic potential of these compounds is a significant area of investigation in the search for new anticancer agents. researchgate.net

One study investigated the antiproliferative effects of a pyrrolidine derivative, Methyl-1,3,5,7-tetraoxo-2,6-diphenyl-8-(propylthio)decahydro-4,8-epiminopyrrolo[3,4-f]isoindole-4(1H) carboxylate, on the DLD-1 colon cancer cell line and the CCD-18CO normal colon fibroblast cell line. Using the MTT assay, the study found that the compound exhibited antiproliferative activity against the DLD-1 cancer cells. researchgate.net

Another series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives were synthesized and evaluated for their in vitro anticancer activity against the A549 human non-small cell lung cancer cell line. While the initial carboxylic acid and methyl ester derivatives showed no significant activity, conversion to a hydrazide markedly increased anticancer effects. Further modifications, such as the incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings, significantly enhanced the anticancer activity, reducing A549 cell viability to 28.0% and 29.6%, respectively, at a concentration of 100 µM. mdpi.com

In a separate investigation, pyrazoline-substituted pyrrolidine-2,5-dione hybrids were synthesized and showed remarkable cytotoxic effects in MCF7 (breast cancer) and HT29 (colon cancer) cell lines. One of the most potent compounds, S2 (1-(2-(3-(4-fluorophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione), displayed excellent antiproliferative activity toward MCF7 and HT29 cells with IC50 values of 0.78 ± 0.01 µM and 0.92 ± 0.15 µM, respectively. researchgate.net

Furthermore, a series of diphenylamine-pyrrolidin-2-one-hydrazone derivatives were tested for cytotoxicity against several human cancer cell lines. A derivative bearing a 5-nitrothiophene moiety was identified as the most active against all tested cell lines, with EC50 values of 2.50 µM against IGR39 (melanoma) and 3.63 µM against PPC-1 (prostate cancer). nih.gov Thiazole-based pyrrolidine derivatives have also been synthesized and evaluated, with some compounds showing selective inhibition of Gram-positive bacteria and minimal toxicity towards healthy mammalian cells. biointerfaceresearch.com

Table 1: In Vitro Cytotoxicity of Pyrrolidine-2,5-dione Derivatives in Human Cancer Cell Lines

| Compound Class | Cell Line | Activity Metric | Value (µM) |

|---|---|---|---|

| Pyrazoline-substituted pyrrolidine-2,5-dione (S2) researchgate.net | MCF7 (Breast) | IC50 | 0.78 ± 0.01 |

| Pyrazoline-substituted pyrrolidine-2,5-dione (S2) researchgate.net | HT29 (Colon) | IC50 | 0.92 ± 0.15 |

| Diphenylamine-pyrrolidinone-hydrazone (5-nitrothiophene derivative) nih.gov | IGR39 (Melanoma) | EC50 | 2.50 ± 0.46 |

| Diphenylamine-pyrrolidinone-hydrazone (5-nitrothiophene derivative) nih.gov | PPC-1 (Prostate) | EC50 | 3.63 ± 0.45 |

| Diphenylamine-pyrrolidinone-hydrazone (5-nitrothiophene derivative) nih.gov | MDA-MB-231 (Breast) | EC50 | 5.10 ± 0.80 |

| Diphenylamine-pyrrolidinone-hydrazone (5-nitrothiophene derivative) nih.gov | Panc-1 (Pancreatic) | EC50 | 5.77 ± 0.80 |

Other In Vitro Biological Targets (e.g., HMG-CoA Reductase, DPP-IV)

Beyond their antiproliferative effects, pyrrolidine-2,5-dione derivatives have been investigated as inhibitors of other key biological targets, notably HMG-CoA reductase and Dipeptidyl Peptidase-IV (DPP-IV), which are relevant to hypercholesterolemia and type 2 diabetes, respectively.

HMG-CoA Reductase Inhibition: HMG-CoA reductase is the rate-limiting enzyme in the cholesterol biosynthesis pathway, making it a major target for cholesterol-lowering drugs. dovepress.comjmir.org A series of 7-(1H-pyrrol-3-yl)-substituted-3,5-dihydroxyhept-6(E)-enoates and -heptanoates, which contain a pyrrole ring system structurally related to the pyrrolidine core, have been synthesized and tested for their ability to inhibit HMG-CoA reductase. Some of these compounds were found to be highly potent, exceeding the in vitro and in vivo activity of the statin drug mevinolin. nih.gov While not direct derivatives of this compound, these findings highlight the potential of the pyrrole/pyrrolidine scaffold in designing HMG-CoA reductase inhibitors.

DPP-IV Inhibition: DPP-IV is a serine protease that inactivates incretin (B1656795) hormones, such as GLP-1, which play a crucial role in regulating glucose homeostasis. nih.govnih.gov Inhibition of DPP-IV is a validated therapeutic strategy for managing type 2 diabetes. nih.gov Research into novel DPP-IV inhibitors has included the exploration of pyrrolidine-containing scaffolds. oatext.com For instance, a study investigating modifications of a known potent DPP-IV inhibitor replaced a piperazine (B1678402) ring with a pyrrolidine heterocycle to assess the impact of ring size on activity. oatext.com Additionally, novel pyrrolidine sulphonamide derivatives have been synthesized and evaluated for their in vitro antidiabetic activity, demonstrating DPP-IV inhibition in the nanomolar range. One such derivative, B-XI, exhibited an IC50 value of 11.32 ± 1.59 nM, comparable to the standard drug Vildagliptin (IC50 of 4.79 ± 1.66 nM). researchgate.net

Table 2: In Vitro DPP-IV Inhibitory Activity of Pyrrolidine Sulphonamide Derivatives

| Compound | R-Group | % Inhibition | IC50 (nM) |

|---|---|---|---|

| B-I | 4-Hydroxy Phenyl | 56.32 | - |

| B-II | 3-Chloro Phenyl | 31.44 | - |

| B-III | 4-Nitro Phenyl | 38.52 | - |

| B-IV | 2-Chloro Phenyl | 26.43 | - |

| B-V | 4-Bromo Phenyl | 44.29 | - |

| B-VI | 4-Chloro Phenyl | 49.62 | - |

| B-XI | 4-Trifluoro Phenyl | 66.32 | 11.32 ± 1.59 |

| Vildagliptin | - | 100 | 4.79 ± 1.66 |

Data adapted from a study on novel pyrrolidine sulphonamide derivatives. researchgate.net

Structure-Activity Relationship (SAR) Studies for Biological Profiles

Influence of Substituents on Biological Activity

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the pyrrolidine-2,5-dione scaffold. These studies reveal how different chemical substituents at various positions on the ring influence biological activity.

For a series of 1,3-disubstituted pyrrolidine-2,5-diones evaluated for anticonvulsant activity, SAR analysis indicated that the nature of the substituent at position 3 of the pyrrolidine-2,5-dione ring strongly affects the biological outcome. For instance, derivatives with a non-aromatic sec-butyl group at position 3 demonstrated a positive effect on anticonvulsant activity. nih.gov Similarly, the type of arylpiperazine fragment attached elsewhere in the molecule also significantly influenced the activity profile. nih.gov

In the context of antiproliferative activity, the substitution pattern is also critical. Studies on thiazolidine-2,4-dione derivatives, a related scaffold, concluded that the fourth position of a substituted aryl ring plays a dominant role in their antiproliferative effects. nih.gov For pyrrolidine-2,3-dione derivatives designed as anti-inflammatory agents, the presence of an electron-withdrawing nitro group (-NO2) on a benzene (B151609) ring at the N-1 position of the pyrrolidine core was suggested to enhance inhibitory activity. This enhancement is thought to be due to the optimization of hydrogen bonding interactions with the target enzyme. researchgate.net

The transformation of a carboxylic acid group on a pyrrolidone derivative to a hydrazide, and subsequently to more complex heterocyclic rings like oxadiazolethiones, has been shown to dramatically increase anticancer activity against A549 lung cancer cells. mdpi.com This indicates that the functional group at the end of a side chain attached to the pyrrolidine ring is a key determinant of cytotoxicity.

Stereochemical Effects on Target Interactions

The three-dimensional arrangement of atoms (stereochemistry) within the pyrrolidine ring system is a critical factor governing its interaction with biological targets. The non-planar, puckered nature of the five-membered pyrrolidine ring allows for specific spatial orientations of its substituents, which can significantly impact binding affinity and biological activity. nih.gov

The chemical and biological properties of substituted pyrrolidine derivatives are highly dependent on their relative stereochemistry. beilstein-journals.org The stereogenicity of the carbon atoms in the pyrrolidine ring means that different stereoisomers of the same compound can exhibit vastly different biological profiles due to their distinct binding modes with enantioselective proteins. nih.gov

For example, in the synthesis of pyrrolidine rings via 1,3-dipolar cycloaddition, the stereochemistry at positions 3 and 4 is correlated with the relative orientation of the substituents on the dipolarophile, leading to either 3,4-cis or 3,4-trans substituted pyrrolidines. nih.gov This precise control over stereochemistry is essential, as even subtle changes can alter how the molecule fits into a protein's active site. The introduction of fluorine atoms, for example, can significantly influence the conformational behavior of the pyrrolidine ring, thereby affecting its biological properties. beilstein-journals.org These stereochemical considerations are fundamental in the rational design of new, potent, and selective drug candidates based on the this compound scaffold.

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone for the structural elucidation of 3-Acetylpyrrolidine-2,5-dione, providing detailed information about its atomic composition, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound by mapping the carbon and hydrogen framework.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 3-Acetylpyrrolpyrrolidine-2,5-dione, the spectrum would exhibit distinct signals for the protons on the pyrrolidine (B122466) ring and the acetyl group. The methine proton at the C3 position, being adjacent to two carbonyl groups and an acetyl group, would appear as a characteristic multiplet. The methylene (B1212753) protons at the C4 position would likely show complex splitting patterns due to their diastereotopic nature. The methyl protons of the acetyl group would appear as a sharp singlet.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key resonances would include signals for the two carbonyl carbons (C2 and C5) of the dione (B5365651) ring, the carbonyl carbon of the acetyl group, the methine carbon (C3), the methylene carbon (C4), and the methyl carbon of the acetyl group. The chemical shifts of the carbonyl carbons are typically found in the downfield region of the spectrum. beilstein-journals.org

2D-NMR: Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for definitive structural assignment. jst-ud.vnresearchgate.net HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (over two to three bonds). These experiments would unambiguously connect the proton signals to their respective carbon atoms and confirm the connectivity between the acetyl group and the pyrrolidine-2,5-dione core. jst-ud.vnresearchgate.net

Interactive Data Table: Predicted NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 (C=O) | - | ~175 |

| C3 (CH) | Multiplet | ~50 |

| C4 (CH₂) | Multiplet | ~35 |

| C5 (C=O) | - | ~177 |

| C6 (C=O, Acetyl) | - | ~205 |

| C7 (CH₃, Acetyl) | Singlet | ~30 |

| N-H | Broad Singlet | - |